

Stability of Patulin Under Various Storage Conditions: A Comparative Guide

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Compound of Interest

Compound Name: Patulin

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Patulin, a mycotoxin produced by several species of fungi, particularly *Penicillium expansum*, is a common contaminant in apples and apple-based products. Its stability during storage is a critical factor for food safety and quality control. This guide provides a comparative analysis of **patulin** stability under different storage conditions, supported by experimental data from various studies.

Influence of Temperature on Patulin Stability

Temperature is a crucial factor affecting the stability of **patulin**. Generally, **patulin** is relatively heat-stable, especially in acidic environments typical of fruit juices.^{[1][2]} However, higher temperatures can lead to significant degradation over time.

Studies have shown that at refrigeration temperatures (around 4°C), **patulin** levels can remain stable for extended periods.^[3] One study on apples stored at 4°C found that **patulin** was only produced after 27 days by some strains of *P. expansum* and *P. griseofulvum*, and the levels were low.^[3] In contrast, when these apples were subsequently stored at 25°C for 3 days, both the lesion diameter and **patulin** production increased significantly.^[3] This indicates that while cold storage can inhibit **patulin** production, temperature abuse can lead to rapid accumulation.

Thermal processing, such as pasteurization, can reduce **patulin** levels, but the effectiveness is dependent on the temperature and duration of the treatment. For instance, heat treatments at 90°C and 100°C for 20 minutes resulted in **patulin** reductions of 18.81% and 25.99% in apple

juice, respectively. More extreme temperatures, such as 150°C, can lead to complete degradation of **patulin** after 180 minutes of heat treatment in a buffer solution.

Temperature (°C)	Duration	Matrix	Initial Patulin (µg/kg)	Patulin Reduction (%)	Reference
4	30 days	Apples	N/A (production study)	Low production observed	
25	3 days (after cold storage)	Apples	N/A (production study)	Significant increase	
70	20 min	Apple Juice	Not Specified	9.40	
80	20 min	Apple Juice	4	55	
90	30 sec	Apple Juice	433	39.6	
90	20 min	Apple Juice	220	18.81	
100	20 min	Apple Juice	220	25.99	
120	180 min	PCA Buffer (pH 3.5)	10 µmol/L	47.14	
150	180 min	PCA Buffer (pH 3.5)	10 µmol/L	100	

Impact of pH on Patulin Stability

The pH of the storage medium significantly influences **patulin** stability. **Patulin** is notably more stable in acidic conditions, which are characteristic of apple juice (pH 3.0-4.0). It has been reported that **patulin** is highly stable in the pH range of 2.5 to 5.5. As the pH increases and becomes more neutral or alkaline, the stability of **patulin** decreases. For instance, the half-life of **patulin** in a buffer solution at pH 8 is 64 hours, whereas at pH 6, it increases to 1310 hours. This highlights the persistence of **patulin** in acidic food products.

pH	Matrix	Observation	Reference
2.5 - 5.5	Aqueous Solution / Apple Juice	High stability	
< 5.0	Acidic Media	Very stable	
6.0	Buffer Solution	Decomposes more quickly than in acidic media	
> 6.0	Weak-acidic or near- neutral	Becomes unstable	

Influence of Other Factors on Patulin Stability

Several other factors can affect the stability of **patulin** during storage:

- Presence of Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to degrade **patulin** in apple juice. The degradation rate increases with higher concentrations of ascorbic acid.
- Presence of Cysteine: The amino acid cysteine can react with **patulin**, leading to its degradation. This reaction is more effective at higher temperatures. The presence of cysteine significantly decreases the thermal stability of **patulin**, even in highly acidic conditions.
- Food Matrix: The composition of the food matrix can influence **patulin** stability. For example, the presence of sugars, like sucrose, may protect **patulin** from degradation during heat treatment. In a study comparing different tomato products, **patulin** degradation was most rapid in tomato paste, becoming undetectable after one month at 25°C.
- Ultraviolet (UV) Radiation: Exposure to UV radiation can effectively reduce **patulin** levels in apple cider and juice, with the degradation following first-order reaction kinetics.

Experimental Protocols

1. Sample Preparation and **Patulin** Extraction (General Method)

A common method for extracting **patulin** from apple juice involves liquid-liquid extraction with ethyl acetate.

- **Extraction:** A known volume of the sample (e.g., 10 mL of apple juice) is mixed with an equal or double volume of ethyl acetate.
- **Shaking:** The mixture is shaken vigorously for a specified time (e.g., 1-2 minutes) to ensure efficient transfer of **patulin** into the organic phase.
- **Phase Separation:** The mixture is allowed to stand or is centrifuged to separate the aqueous and organic (ethyl acetate) layers.
- **Collection:** The upper ethyl acetate layer containing the **patulin** is carefully collected.
- **Evaporation:** The ethyl acetate is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
- **Reconstitution:** The dried residue is redissolved in a suitable solvent, often the mobile phase used for HPLC analysis (e.g., acetonitrile/water mixture), to a specific volume.

2. **Patulin** Analysis by High-Performance Liquid Chromatography (HPLC)

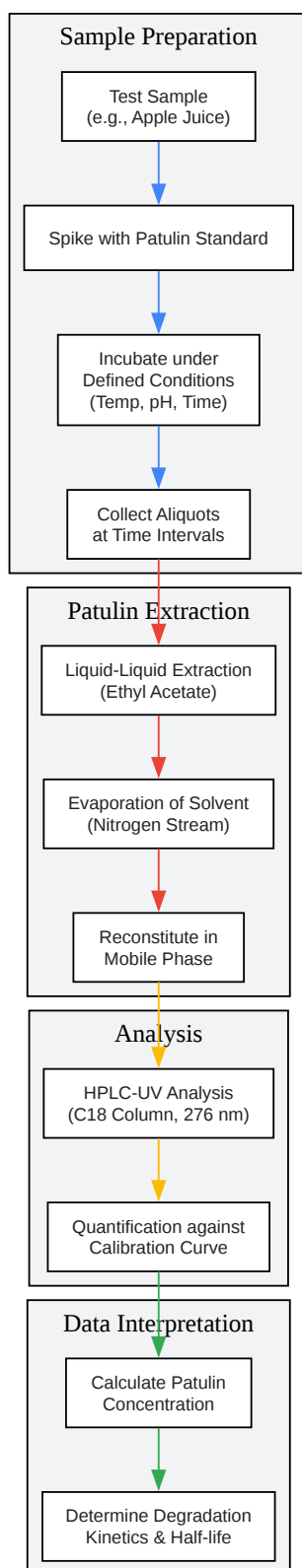
HPLC with a UV detector is the most widely used technique for the quantification of **patulin**.

- **Chromatographic System:** A standard HPLC system equipped with a pump, injector, C18 reversed-phase column, and a UV detector.
- **Mobile Phase:** An isocratic or gradient mixture of solvents, typically acetonitrile and water, at a specific flow rate (e.g., 1.0 mL/min).
- **Column Temperature:** The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
- **Injection Volume:** A fixed volume of the reconstituted sample extract (e.g., 20 µL) is injected into the system.
- **Detection:** **Patulin** is detected by its UV absorbance at a specific wavelength, typically around 276 nm.

- Quantification: The concentration of **patulin** in the sample is determined by comparing the peak area of the sample with that of a known concentration of a **patulin** standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a **patulin** stability study.



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Caption: Workflow for a **patulin** stability study.

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